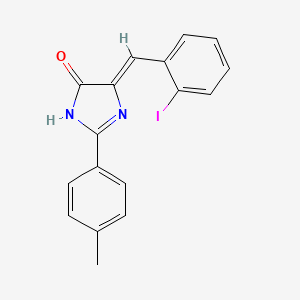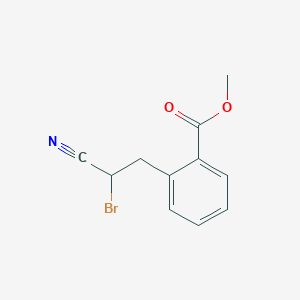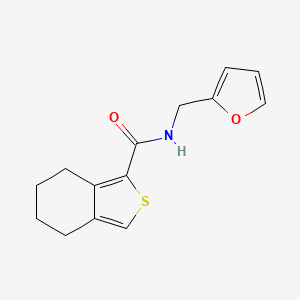![molecular formula C21H18 B11080290 5-(Diphenylmethylene)-6-[(E)ethylidene]-1,3-cyclohexadiene](/img/structure/B11080290.png)
5-(Diphenylmethylene)-6-[(E)ethylidene]-1,3-cyclohexadiene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Diphenylmethylene)-6-[(E)ethylidene]-1,3-cyclohexadiene is an organic compound with a complex structure that includes both diphenylmethylene and ethylidene groups attached to a cyclohexadiene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Diphenylmethylene)-6-[(E)ethylidene]-1,3-cyclohexadiene can be achieved through a series of organic reactions. One efficient method involves the sequential dibromination of 1H-pyrroles followed by selective organometallic bromine/lithium exchange and subsequent reaction with benzophenone . This method demonstrates high regioselectivity and tolerance to various functional groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the synthesis typically involves standard organic chemistry techniques such as bromination, lithium exchange, and reactions with ketones. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5-(Diphenylmethylene)-6-[(E)ethylidene]-1,3-cyclohexadiene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or hydrocarbons.
Scientific Research Applications
5-(Diphenylmethylene)-6-[(E)ethylidene]-1,3-cyclohexadiene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the production of polymers and other materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-(Diphenylmethylene)-6-[(E)ethylidene]-1,3-cyclohexadiene involves its interaction with molecular targets through various pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways depend on the specific application and the biological or chemical context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
5-Ethylidene-2-norbornene: A similar compound used in polymer chemistry.
1,1-Diphenylethylene: Shares structural similarities and is used in organic synthesis.
Dicyclopentadiene: Another related compound with applications in polymer production.
Uniqueness
5-(Diphenylmethylene)-6-[(E)ethylidene]-1,3-cyclohexadiene is unique due to its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C21H18 |
|---|---|
Molecular Weight |
270.4 g/mol |
IUPAC Name |
(6E)-5-benzhydrylidene-6-ethylidenecyclohexa-1,3-diene |
InChI |
InChI=1S/C21H18/c1-2-17-11-9-10-16-20(17)21(18-12-5-3-6-13-18)19-14-7-4-8-15-19/h2-16H,1H3/b17-2+ |
InChI Key |
FMWYHTXDQYQLRO-LAZPYJJCSA-N |
Isomeric SMILES |
C/C=C/1\C=CC=CC1=C(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CC=C1C=CC=CC1=C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3H-Thiazolo[4,5-d]pyrimidine-2-thione, 5-methyl-7-(4-methylpiperazin-1-yl)-3-phenyl-](/img/structure/B11080218.png)

![(4E)-4-{3-bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzylidene}-2-methyl-1,3-oxazol-5(4H)-one](/img/structure/B11080225.png)
![2-[4-({[1-(1-Adamantyl)ethyl]amino}methyl)-2-methoxyphenoxy]acetamide](/img/structure/B11080233.png)
![2,3-Bis(4-bromophenyl)-2-azaspiro[3.5]nonan-1-one](/img/structure/B11080235.png)

![1-(4-butylphenyl)-3-[(4-butylphenyl)amino]-5-(2,4-dimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11080244.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(4-methylpiperazin-1-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B11080250.png)
![3-Acetylamino-4-isobutylsulfanyl-6-nitro-benzo[b]thiophene-2-carboxylic acid ethyl ester](/img/structure/B11080262.png)
![2-fluoro-N-[1-(4-fluorophenyl)-4-hydroxy-2,6-dioxo-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide](/img/structure/B11080266.png)
![1-Benzyl-4-(5-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-2-nitrophenyl)piperazine](/img/structure/B11080269.png)
![2-[(5-anilino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,4,6-trichlorophenyl)acetamide](/img/structure/B11080280.png)

